

An In-depth Technical Guide to Isopropyl Benzoate

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Compound of Interest

Compound Name: Isopropyl Benzoate

Cat. No.: B1672278

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **isopropyl benzoate**, a versatile organic compound with applications spanning from fragrances to pharmaceutical research. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its relevance to the scientific community.

Chemical Identity and Properties

Isopropyl benzoate is an ester of benzoic acid and isopropanol.[1] Its fundamental identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for **Isopropyl Benzoate**

Identifier	Value
CAS Number	939-48-0[1][2][3]
IUPAC Name	propan-2-yl benzoate[2]
Molecular Formula	C ₁₀ H ₁₂ O ₂
Molecular Weight	164.20 g/mol
Synonyms	Benzoic acid, 1-methylethyl ester; Benzoic acid, isopropyl ester; 1-Methylethyl benzoate

Table 2: Physicochemical Properties of **Isopropyl Benzoate**

Property	Value
Appearance	Colorless oily liquid
Odor	Sweet, fruity-floral
Boiling Point	215-218 °C at 760 mmHg
Melting Point	-26 °C
Density	1.005-1.011 g/cm ³
Solubility	Insoluble in water; soluble in organic solvents like acetone, ether, and ethanol.
Refractive Index	1.492-1.497
logP	3.18
Vapor Pressure	0.107 mmHg at 25 °C (estimated)
Flash Point	110 °C (230 °F)

Experimental Protocols: Synthesis of Isopropyl Benzoate

Two common methods for the synthesis of **isopropyl benzoate** are Fischer-Speier esterification and the reaction of an acyl chloride with an alcohol. The following are detailed, representative protocols for these methods.

Protocol 1: Fischer-Speier Esterification of Benzoic Acid with Isopropanol

This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Materials:

- Benzoic acid

- Isopropyl alcohol (Isopropanol)
- Concentrated sulfuric acid (H_2SO_4)
- Dichloromethane (CH_2Cl_2)
- 5% Sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, separatory funnel, heating mantle, and standard laboratory glassware.

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask, combine benzoic acid (1 equivalent) and an excess of isopropyl alcohol (e.g., 3-5 equivalents).
- **Catalyst Addition:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- **Extraction:** Dilute the mixture with dichloromethane and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- **Drying and Isolation:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **isopropyl benzoate**.
- **Purification:** The crude product can be purified by distillation under reduced pressure.

Protocol 2: Synthesis from Benzoyl Chloride and Isopropanol

This method involves the reaction of an acyl chloride with an alcohol, which is generally faster and not an equilibrium process.

Materials:

- Benzoyl chloride
- Isopropyl alcohol (Isopropanol)
- Pyridine or a non-nucleophilic base
- Dichloromethane (CH_2Cl_2)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, addition funnel, magnetic stirrer, and standard laboratory glassware.

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask, dissolve isopropyl alcohol (1 equivalent) and pyridine (1.1 equivalents) in dichloromethane. Cool the flask in an ice bath.
- Addition of Benzoyl Chloride: Add benzoyl chloride (1.1 equivalents) dropwise to the cooled, stirring solution using an addition funnel.
- Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
- Work-up: Transfer the reaction mixture to a separatory funnel.

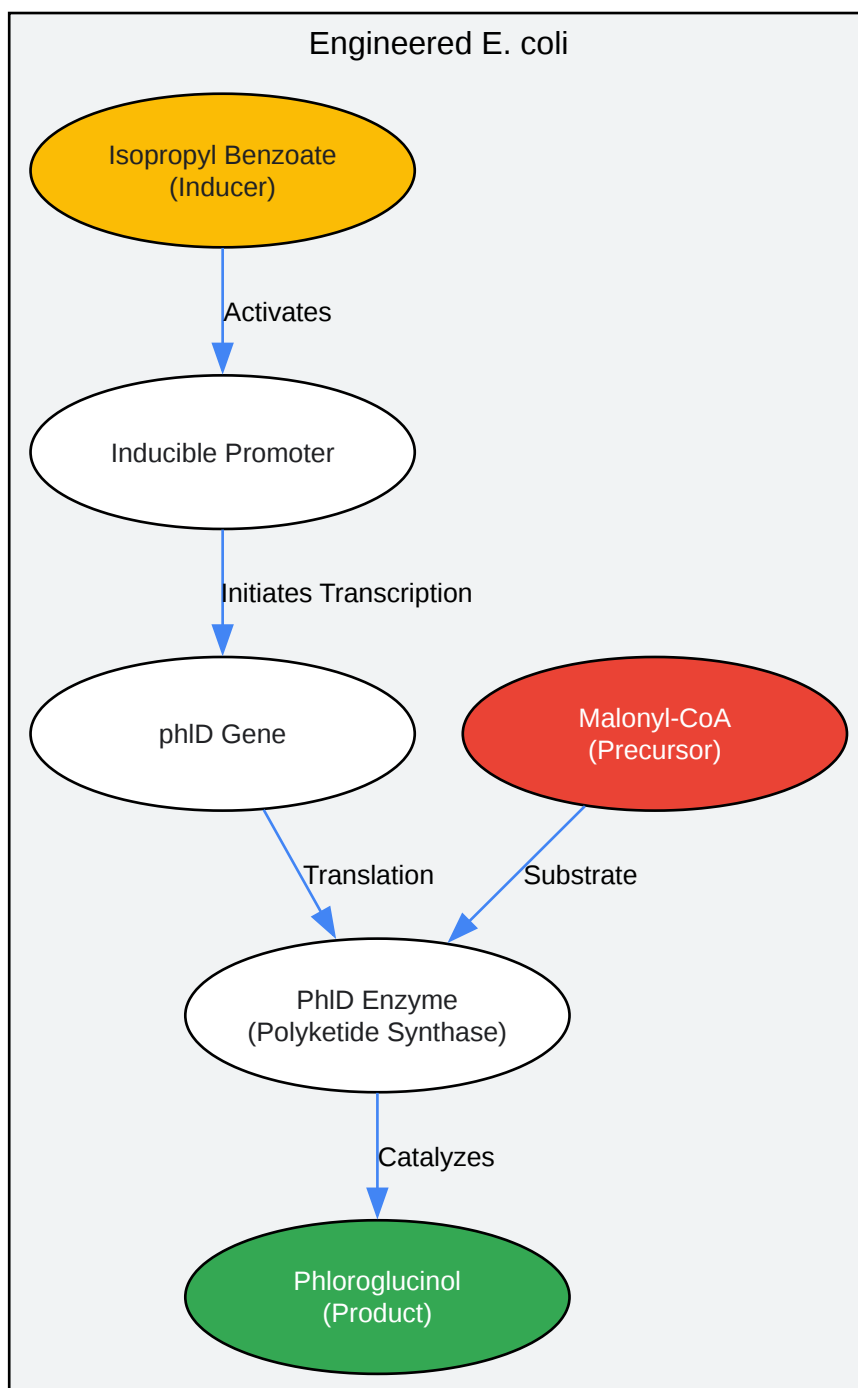
- **Washing:** Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
- **Drying and Isolation:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** The crude **isopropyl benzoate** can be purified by vacuum distillation.

Applications in Research and Development

Isopropyl benzoate serves as a valuable molecule in various scientific domains, from its use as a building block in organic synthesis to its role in biochemical studies.

Inducer in Microbial Biosynthesis

Isopropyl benzoate has been identified as an effective inducer for the biosynthesis of phloroglucinol in genetically engineered *E. coli*. Phloroglucinol is a valuable platform chemical with applications in the pharmaceutical and explosives industries. The induction mechanism often involves the activation of specific promoters that control the expression of key enzymes in the biosynthetic pathway.



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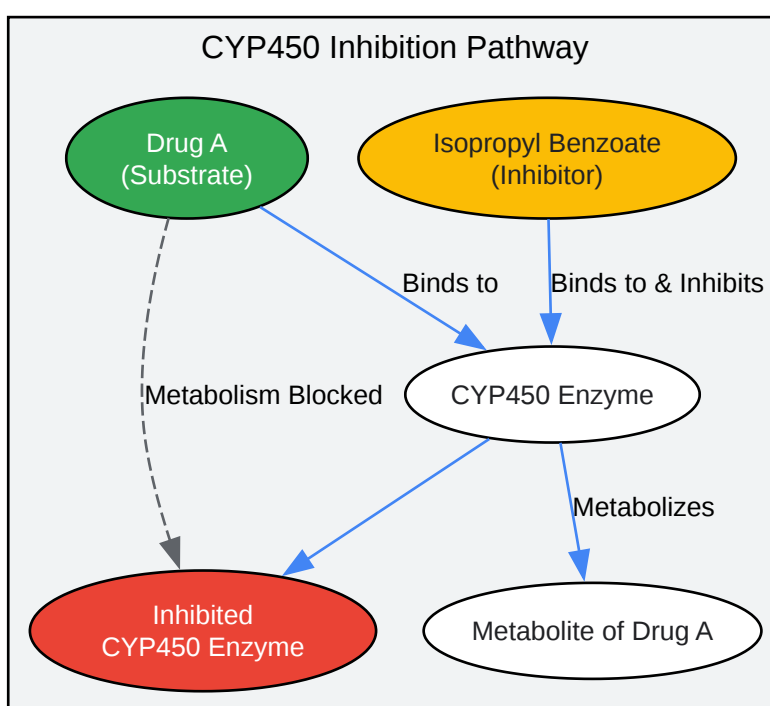
Caption: Workflow for **Isopropyl Benzoate** Induced Phloroglucinol Biosynthesis in *E. coli*.

Role in Drug Development and Delivery

Isopropyl benzoate has been investigated for its potential role in drug-polymer interactions, which is relevant for the design of drug delivery systems. Its properties can influence the solubility and release characteristics of active pharmaceutical ingredients (APIs) from a polymer matrix.

Furthermore, **isopropyl benzoate** has been shown to inhibit the activity of cytochrome P450 (CYP450) enzymes *in vitro*. CYP450 enzymes are crucial for the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to significant drug-drug interactions.

Understanding the inhibitory potential of compounds like **isopropyl benzoate** is critical in drug development to predict and avoid adverse effects.



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Caption: Conceptual Diagram of Cytochrome P450 (CYP450) Inhibition by **Isopropyl Benzoate**.

Safety and Handling

Isopropyl benzoate is considered to have low toxicity. However, as with all chemicals, it should be handled with care in a laboratory setting.

Table 3: GHS Hazard Information

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Handling Precautions:

- Use in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid breathing vapors or mist.
- Wash hands thoroughly after handling.
- Store in a cool, dry place away from incompatible substances.

First Aid Measures:

- In case of skin contact: Wash with plenty of soap and water.
- In case of eye contact: Rinse cautiously with water for several minutes.
- If inhaled: Move person into fresh air.
- If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

This guide is intended for informational purposes for research and development professionals. Always consult the relevant Safety Data Sheet (SDS) before handling **isopropyl benzoate**.

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References

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